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Compound of Interest

(3-Amino-2-
Compound Name:
methylphenyl)methanol

Cat. No.: B104730

A Comparative Guide to the X-ray Crystallography of (3-Amino-2-methylphenyl)methanol
Derivatives and Related Compounds

For researchers and professionals in the field of drug development, the precise three-
dimensional atomic arrangement of a molecule is crucial for understanding its structure-activity
relationship. X-ray crystallography is the gold standard for determining this arrangement. This
guide provides a comparative analysis of the crystallographic data for derivatives of
aminophenylmethanol. While crystallographic data for (3-Amino-2-methylphenyl)methanol is
not publicly available, this guide will focus on structurally related compounds to provide a
valuable comparative framework. The primary comparators will be the isomers (2-
aminophenyl)methanol and (3-aminophenyl)methanol.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for (2-aminophenyl)methanol
and (3-aminophenyl)methanol, offering insights into their solid-state structures.
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Parameter (2-aminophenyl)methanol (3-aminophenyl)methanol
Chemical Formula C7HsNO C7HsNO

Molecular Weight 123.15 g/mol 123.15 g/mol

Crystal System Orthorhombic Orthorhombic

Space Group Pna2. P212121

Unit Cell Dimensions

a=22.6222(9) Ab = 6.0675(2)
Ac =4.7005(2) A

a=4.7977(4) Ab = 6.2954(6)
Ac=21.6341(18) A

Unit Cell Volume 645.19(4) A3 653.42(10) A3
Z (Molecules per unit cell) 4 4
Temperature 173 K 200K
Radiation Mo Ka Mo Ka

Key Interactions

N—H---O and O—H---N
hydrogen bonds forming a

layered structure.[1][2]

N—H---O and O—H---N
hydrogen bonds creating a

two-dimensional framework.[3]

Experimental Protocols

The following is a generalized methodology for the single-crystal X-ray diffraction studies of

aminophenylmethanol derivatives, based on the provided literature.[1][3]

Crystal Growth

Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated

solution of the compound. For instance, crystals of (3-aminophenyl)methanol were grown from

an acetonitrile solution at room temperature.[3]

Data Collection

A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant low

temperature (e.g., 173 K or 200 K) to minimize thermal vibrations of the atoms.[1][3] The

diffractometer uses a monochromatic X-ray source (commonly Mo Ka radiation) to irradiate the
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crystal. As the crystal is rotated, a detector collects the diffraction patterns produced by the X-
ray beams scattering off the electron clouds of the atoms in the crystal.

Structure Solution and Refinement

The collected diffraction data is then processed. The intensities and positions of the diffraction
spots are used to determine the unit cell dimensions and space group of the crystal. The
structure is solved using direct methods or Patterson methods to obtain an initial model of the
atomic arrangement. This model is then refined using least-squares methods, which adjust the
atomic positions and displacement parameters to best fit the experimental data. Hydrogen
atoms are often located from the difference Fourier map and their positions are refined.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of X-ray crystallography, from sample
preparation to final structure validation.
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Caption: Workflow for single-crystal X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylphenyl-methanol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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